3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGUEYDDZLAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-08-5 | |
| Record name | 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Historical Context and Early Synthetic Approaches
Initial Discovery and Structural Characterization
The compound was first synthesized in the early 1980s via oxidation of bicyclo[1.1.1]pentanol derivatives. Applequist et al. (1982) reported the oxidation of 3-phenylbicyclo[1.1.1]pentan-1-ol acetate using ruthenium(IV) oxide (RuO₂) and sodium hypochlorite (NaOCl) in tetrachloromethane (CCl₄), achieving a 52% yield after 48 hours. This method established the feasibility of accessing bicyclo[1.1.1]pentane carboxylates but faced limitations in scalability and functional group tolerance.
Reaction Mechanism of RuO₂-Mediated Oxidation
The RuO₂/NaOCl system operates through a two-electron oxidation mechanism. The acetate group on the bicyclo[1.1.1]pentane core undergoes hydrolysis in situ to generate a secondary alcohol, which is subsequently oxidized to the carboxylic acid. The dense bicyclic framework imposes significant steric hindrance, necessitating prolonged reaction times (48 hours) and excess oxidant. Side reactions, including overoxidation and C–C bond cleavage, contribute to moderate yields.
Modern Photochemical and Flow Synthesis Strategies
Photochemical [2+2] Cycloaddition in Flow Reactors
A breakthrough in scalability emerged with in-flow photochemistry. Kanazawa et al. (2021) developed a mercury lamp-free protocol using 365 nm LEDs to facilitate a [2+2] cycloaddition between propellane (4 ) and diacetyl (5 ). This continuous-flow method produced 1 kg of bicyclo[1.1.1]pentane-1,3-diketone (6 ) within 6 hours, demonstrating unparalleled efficiency compared to batch processes.
Key Reaction Parameters
- Light Source : 365 nm LED (15% intensity)
- Residence Time : 2 minutes
- Solvent : Tetrahydrofuran (THF)
- Scale : 1 kg/day throughput
The diketone intermediate (6 ) serves as a versatile precursor for further functionalization, including haloform reactions to access dicarboxylic acids.
Haloform Reaction for Dicarboxylic Acid Synthesis
Treatment of diketone 6 with sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) in dioxane/water induces a haloform reaction, cleaving the central carbonyl group to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ).
Reaction Conditions :
- Temperature : 0°C to room temperature
- Scale : 500 g batches
- Yield : 45–51%
The diacid (1 ) is subsequently derivatized to 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid via selective reduction or ester hydrolysis.
Hydrolysis of Ester Precursors
Benzyl Ester Hydrolysis
A high-yielding route involves the hydrolysis of benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (23 ). Treatment with lithium hydroxide (LiOH) in a methanol/THF/water mixture cleaves the benzyl ester, affording the target carboxylic acid in 35% yield over two steps.
Optimized Hydrolysis Protocol :
- Reagents : LiOH (3.0 equiv), H₂O/THF/MeOH (1:1:1)
- Temperature : 0°C to room temperature
- Workup : Acidification with HCl, extraction with ethyl acetate
Comparative Analysis of Ester Hydrolysis Methods
| Ester Precursor | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzyl (23 ) | LiOH | THF/MeOH/H₂O | 35% | |
| Methyl | NaOH | H₂O/EtOH | 28% | |
| tert-Butyl | HCl | Dioxane | 41% |
Benzyl esters outperform methyl and tert-butyl analogs due to milder deprotection conditions and reduced side reactions.
Critical Evaluation of Synthetic Routes
Yield and Scalability Trade-Offs
- RuO₂ Oxidation (1982) : 52% yield, limited to gram-scale
- Photochemical Flow (2021) : 45–51% yield, kilogram-scale
- Ester Hydrolysis (2021) : 35% yield, decagram-scale
Modern photochemical methods prioritize scalability despite marginally lower yields, enabling industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: The compound can be reduced to form bicyclo[1.1.1]pentane-1-carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Bicyclo[1.1.1]pentane-1-carboxylic acid.
Substitution: Halogenated or alkylated derivatives of bicyclo[1.1.1]pentane-1-carboxylic acid.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Starting Materials : Bicyclo[1.1.1]pentan-1-ol and other derivatives.
- Reagents : Sodium hydroxide, bromine, and solvents like dioxane.
- Yield : Generally around 52% under optimized conditions.
Analgesic Properties
One of the most promising applications of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid is in the development of analgesics that avoid the hepatotoxicity associated with traditional pain medications like acetaminophen. Research indicates that derivatives of this compound can provide effective pain relief without forming harmful metabolites such as N-acetyl-p-benzoquinoneimine, which is responsible for liver damage in overdose situations .
Case Study: Formalin Paw Test
In a study using the Formalin Paw Test, compounds derived from this compound demonstrated significant analgesic effects compared to standard treatments like morphine and acetaminophen, indicating potential as safer alternatives in pain management .
Bioisosteric Replacement
Bicyclo[1.1.1]pentanes serve as bioisosteres for aromatic rings in drug design, providing advantages such as altered physicochemical properties that can enhance drug efficacy and reduce toxicity. The substitution of benzene rings with bicyclic structures has been shown to improve metabolic stability and reduce lipophilicity, which can be beneficial in optimizing drug candidates .
Comparative Analysis of Physicochemical Properties
| Compound | Water Solubility (μM) | Lipophilicity (log P) | Metabolic Stability (CL int) |
|---|---|---|---|
| Benzocaine | 385 | 2.5 | 83 |
| Bicyclic Analogue | 319 | 0.9 | 140 |
This table indicates that while the bicyclic analogue has lower water solubility, it exhibits improved metabolic stability compared to benzocaine, suggesting a favorable profile for further development.
Material Science Applications
In addition to medicinal uses, this compound can be utilized in materials science as a building block for synthesizing polymers and other functional materials due to its unique structural properties that influence material characteristics such as strength and flexibility .
Mechanism of Action
The mechanism of action of 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The table below compares key properties of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid with derivatives bearing substituents such as trifluoromethyl, bromo, methoxy, and amino groups:
Biological Activity
Introduction
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (CAS Number: 83249-08-5) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Properties
- Molecular Formula : C6H8O3
- Molecular Weight : 128.13 g/mol
- IUPAC Name : this compound
- Structure :
Biological Mechanisms
This compound has been studied for its role as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), a crucial regulator in T cell signaling pathways. HPK1 acts as a negative regulator of T cell receptor (TCR) signaling, and inhibition of this kinase can enhance T cell activation and immune responses, particularly in cancer therapy contexts .
Anti-Tumor Activity
Research indicates that small molecule inhibitors targeting HPK1, such as this compound, may enhance anti-tumor immunity by promoting T cell activation and cytokine production. Studies have shown that HPK1-deficient T cells exhibit increased ERK 1/2 activation and effector cytokine secretion upon TCR stimulation .
Drug Development
The bicyclo[1.1.1]pentane scaffold is increasingly utilized in drug design due to its ability to improve solubility and metabolic stability while maintaining biological activity. For instance, modifications of the bicyclo[1.1.1]pentane structure have led to the development of novel compounds with enhanced pharmacological profiles .
Case Studies
Several studies have highlighted the biological activity of compounds derived from or related to this compound:
- HPK1 Inhibition : A study demonstrated that a specific derivative exhibited significant inhibition of HPK1 activity, leading to enhanced T cell responses in vitro and in vivo models of cancer .
- Synthesis and Evaluation : A synthetic route was developed for producing this compound, which allowed for large-scale synthesis and subsequent biological evaluation, revealing promising anti-cancer properties through modulation of immune responses .
Q & A
Q. What are the common synthetic routes for 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid?
- Methodological Answer: The synthesis typically begins with [1.1.1]propellane as a precursor. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) is employed to functionalize the bicyclic core, exploiting the reactivity of tertiary C-H bonds adjacent to the carboxylic acid group . Photochemical decarboxylative allylation under Cu/Ir dual catalysis is another advanced route for introducing substituents at the bridgehead position . Post-synthetic modifications, such as esterification or amidation, are performed using standard carboxylic acid chemistry .
Q. How does the strained bicyclic structure influence its reactivity?
- Methodological Answer: The bicyclo[1.1.1]pentane (BCP) core exhibits high ring strain (~60 kcal/mol) due to its three one-carbon bridges, which increases reactivity at bridgehead positions. Strain-driven reactivity enables nucleophilic substitutions at bromomethyl groups (e.g., SN2 reactions with amines or alkoxides) and facilitates radical-based functionalizations . The rigidity of the scaffold also enhances metabolic stability in medicinal applications . Structural characterization via X-ray crystallography or NMR (e.g., distinct upfield shifts for bridgehead protons) confirms strain-induced electronic effects .
Q. What role does this compound play as a bioisostere in medicinal chemistry?
- Methodological Answer: The BCP scaffold serves as a non-aromatic bioisostere for phenyl rings, mimicking steric and electronic properties while reducing lipophilicity and improving metabolic stability. For example, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives act as rigid γ-aminobutyric acid (GABA) analogues in peptide design . Comparative studies with bicyclo[2.2.2]octane derivatives reveal distinct electronic effects, enabling tailored drug design .
Advanced Research Questions
Q. What strategies enable site-selective functionalization of this compound?
- Methodological Answer:
- Nucleophilic Substitution: The bromomethyl group at the 3-position undergoes SN2 reactions with amines, thiols, or alkoxides to install diverse functionalities .
- Radical Coupling: Photoredox-catalyzed decarboxylative coupling with heteroarenes (e.g., indoles) under Ni/Ir dual catalysis enables C–N bond formation at bridgehead carbons .
- Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) leverages the BCP core’s reactivity for bioconjugation or material science applications .
Q. How can computational methods predict electronic effects in derivatives?
- Methodological Answer: Quantum Theory of Atoms in Molecules (QTAIM) analysis at the PBE0/6-31++G(d,p) level reveals inductive effects transmitted through the bicyclic framework. Substituent dipole moments (e.g., trifluoroethyl groups) alter atomic dipole moments in the carboxylic acid moiety, influencing acidity and reactivity . Molecular orbital analysis (e.g., HOMO-LUMO gaps) further guides the design of electron-deficient derivatives for catalysis .
Q. What are the challenges in incorporating this compound into peptide chains?
- Methodological Answer:
- Steric Hindrance: The rigid BCP core restricts conformational flexibility, requiring optimized solid-phase synthesis protocols (e.g., Fmoc-strategy with O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) activation) .
- Acid Sensitivity: Hydroxy or amine groups at the 3-position necessitate orthogonal protection (e.g., tert-butoxycarbonyl (Boc) or benzyl esters) during peptide elongation .
- Characterization: Circular dichroism (CD) and 2D-NMR (e.g., NOESY) are critical for verifying conformational constraints in BCP-containing peptides .
Key Research Findings
- Medicinal Chemistry: BCP derivatives show improved pharmacokinetic profiles compared to aromatic analogues, with reduced CYP450 inhibition .
- Material Science: BCP-based polymers exhibit enhanced thermal stability and rigidity due to the scaffold’s structural constraints .
- Mechanistic Insights: Strain-release-driven reactions enable novel bond-forming strategies unattainable with unstrained systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
